molecular formula C25H18N2O5 B14093621 Methyl 4-[3,9-dioxo-2-(pyridin-3-ylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

Methyl 4-[3,9-dioxo-2-(pyridin-3-ylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

Cat. No.: B14093621
M. Wt: 426.4 g/mol
InChI Key: GHZOAFONKFOFFA-UHFFFAOYSA-N
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Description

Methyl 4-[3,9-dioxo-2-(pyridin-3-ylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a complex organic compound belonging to the class of phenanthrenes and derivatives . This compound features a unique structure that includes a pyridine moiety, a chromeno-pyrrol ring system, and a benzoate ester group. Its intricate molecular architecture makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of Methyl 4-[3,9-dioxo-2-(pyridin-3-ylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate typically involves multi-step organic reactionsReaction conditions may include the use of catalysts, specific temperature controls, and purification steps such as recrystallization or chromatography . Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Methyl 4-[3,9-dioxo-2-(pyridin-3-ylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine moiety and the chromeno-pyrrol ring system play crucial roles in binding to these targets, leading to modulation of biochemical pathways. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar compounds include other phenanthrene derivatives and pyridine-containing molecules. Compared to these, Methyl 4-[3,9-dioxo-2-(pyridin-3-ylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate stands out due to its unique combination of functional groups and its potential for diverse applications. Some similar compounds include:

Properties

Molecular Formula

C25H18N2O5

Molecular Weight

426.4 g/mol

IUPAC Name

methyl 4-[3,9-dioxo-2-(pyridin-3-ylmethyl)-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate

InChI

InChI=1S/C25H18N2O5/c1-31-25(30)17-10-8-16(9-11-17)21-20-22(28)18-6-2-3-7-19(18)32-23(20)24(29)27(21)14-15-5-4-12-26-13-15/h2-13,21H,14H2,1H3

InChI Key

GHZOAFONKFOFFA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C3=C(C(=O)N2CC4=CN=CC=C4)OC5=CC=CC=C5C3=O

Origin of Product

United States

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